
(R)-3-Amino-3-(2-chloro-3-hydroxyphenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-Amino-3-(2-chloro-3-hydroxyphenyl)propanoic acid is a chiral amino acid derivative It is structurally related to tyrosine, with modifications that include a chlorine atom and a hydroxyl group on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-3-(2-chloro-3-hydroxyphenyl)propanoic acid typically involves a multi-step process starting from commercially available halogenated phenols. One common method includes the following steps:
Halogenation: Introduction of a chlorine atom to the phenol ring.
Hydroxylation: Addition of a hydroxyl group to the phenol ring.
Amination: Introduction of an amino group to the propanoic acid backbone.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above steps to ensure high yield and purity, possibly using catalytic processes and continuous flow reactors to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-Amino-3-(2-chloro-3-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the carbonyl group back to a hydroxyl group.
Substitution: Replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution of the chlorine atom can introduce various functional groups, such as azides or thiols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-3-Amino-3-(2-chloro-3-hydroxyphenyl)propanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand for receptor studies. Its structural similarity to tyrosine makes it a valuable tool for probing biological pathways involving tyrosine derivatives.
Medicine
In medicinal chemistry, ®-3-Amino-3-(2-chloro-3-hydroxyphenyl)propanoic acid is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the agricultural industry, this compound and its derivatives are explored for their potential use as biodegradable herbicides. Their ability to inhibit specific plant enzymes makes them candidates for crop protection strategies .
Wirkmechanismus
The mechanism of action of ®-3-Amino-3-(2-chloro-3-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and hydroxyl groups on the phenyl ring play a crucial role in binding to these targets, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as enzyme inactivation or receptor modulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-meta-tyrosine: A non-protein amino acid with similar structural features but lacking the chlorine atom.
3-(3-hydroxyphenyl)propanoic acid: Similar structure but without the amino and chlorine groups.
3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid: Another derivative with different substituents on the phenyl ring.
Uniqueness
®-3-Amino-3-(2-chloro-3-hydroxyphenyl)propanoic acid is unique due to the specific combination of the amino, chlorine, and hydroxyl groups on its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C9H10ClNO3 |
|---|---|
Molekulargewicht |
215.63 g/mol |
IUPAC-Name |
(3R)-3-amino-3-(2-chloro-3-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10ClNO3/c10-9-5(2-1-3-7(9)12)6(11)4-8(13)14/h1-3,6,12H,4,11H2,(H,13,14)/t6-/m1/s1 |
InChI-Schlüssel |
LAEPFJUTKMRICZ-ZCFIWIBFSA-N |
Isomerische SMILES |
C1=CC(=C(C(=C1)O)Cl)[C@@H](CC(=O)O)N |
Kanonische SMILES |
C1=CC(=C(C(=C1)O)Cl)C(CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



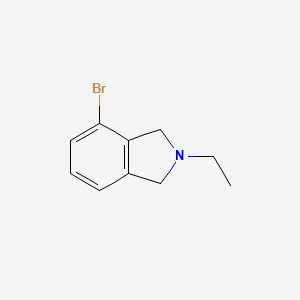

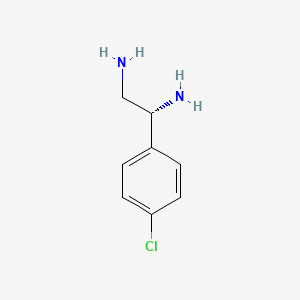
![4-Chloro-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine](/img/structure/B13031884.png)
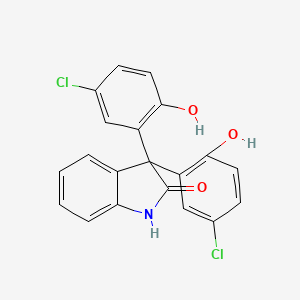

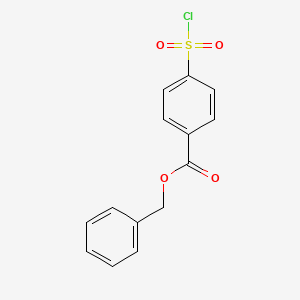
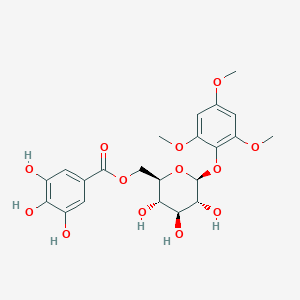

![6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylicacid](/img/structure/B13031912.png)


![5'-Hydroxy-4'-methylspiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B13031931.png)
